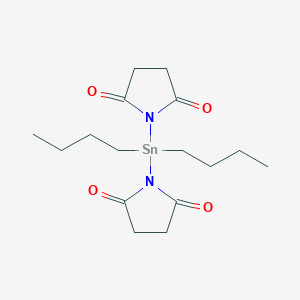
1,1'-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) is a chemical compound that features a stannane (tin-based) core linked to two pyrrolidine-2,5-dione moieties.
準備方法
The synthesis of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) typically involves the reaction of dibutyltin dichloride with pyrrolidine-2,5-dione derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized tin species and modified pyrrolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the stannane core.
科学的研究の応用
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tin-containing compounds.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antibacterial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) involves its interaction with specific molecular targets. The stannane core can interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione moieties may also contribute to the compound’s biological effects by interacting with cellular components and pathways .
類似化合物との比較
1,1’-(Dibutylstannanediyl)di(pyrrolidine-2,5-dione) can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold but lack the stannane core, resulting in different chemical and biological properties.
Dibutyltin compounds: These compounds contain the dibutyltin core but are linked to different functional groups, leading to variations in reactivity and applications.
特性
CAS番号 |
84839-03-2 |
|---|---|
分子式 |
C16H26N2O4Sn |
分子量 |
429.1 g/mol |
IUPAC名 |
1-[dibutyl-(2,5-dioxopyrrolidin-1-yl)stannyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/2C4H5NO2.2C4H9.Sn/c2*6-3-1-2-4(7)5-3;2*1-3-4-2;/h2*1-2H2,(H,5,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
YXTYUJQCQSOYQP-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(N1C(=O)CCC1=O)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


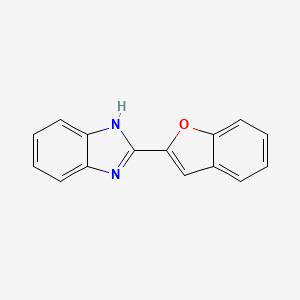
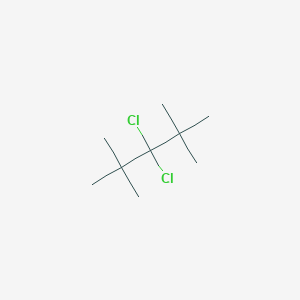
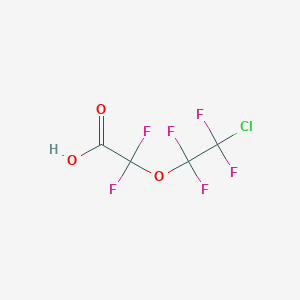
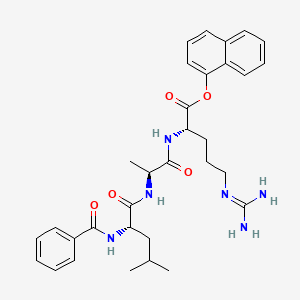
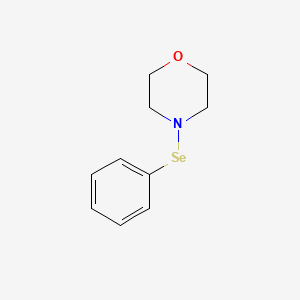
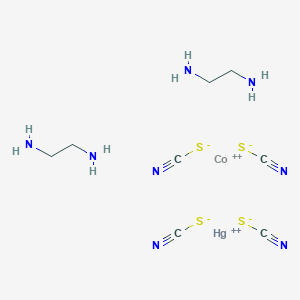
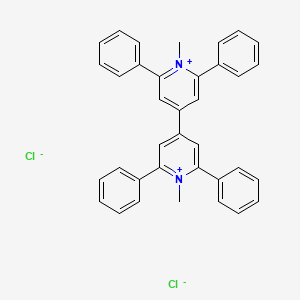
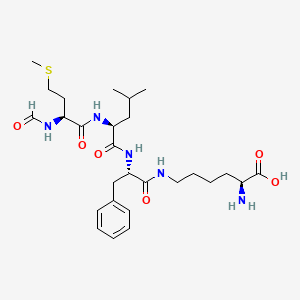
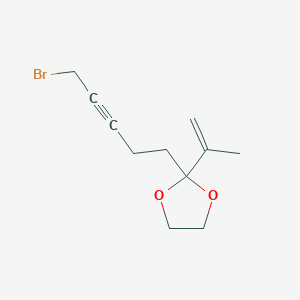
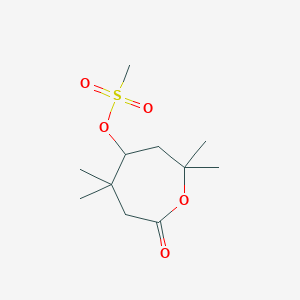
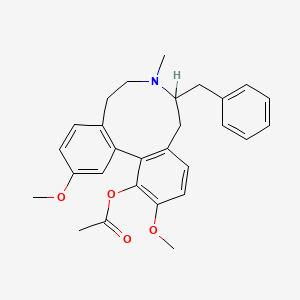
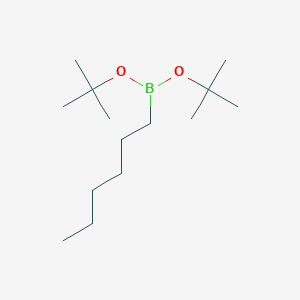
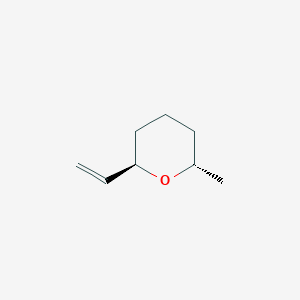
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
